molecular formula C8H6F3NO2 B11894411 2-Methyl-5-(trifluoromethyl)isonicotinic acid CAS No. 1211581-62-2

2-Methyl-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B11894411
CAS No.: 1211581-62-2
M. Wt: 205.13 g/mol
InChI Key: UBHYHGCUYWSGIP-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under specific reaction conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures . The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-(trifluoromethyl)isonicotinic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in its isomers .

Properties

CAS No.

1211581-62-2

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

UBHYHGCUYWSGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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